

# Orbifloxacin dosing regimen calculation for specific species

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: Orbifloxacin

CAS No.: 113617-63-3

Cat. No.: S538191

[Get Quote](#)

## Scientific Rationale and PK/PD Targets

**Orbifloxacin** is a third-generation veterinary fluoroquinolone with broad-spectrum activity. Its bactericidal action is **concentration-dependent**, making the **AUC<sub>24h</sub>/MIC** ratio the most predictive PK/PD index for in vivo efficacy ( $R^2 > 0.98$ ) [1] [2]. Against *Staphylococcus aureus*, the following targets have been established in a neutropenic murine thigh infection model [1] [2]:

Level of Efficacy	Target AUC <sub>24h</sub> /MIC (hours)
Bacteriostatic (static)	33.78 – 37.79
1-log <sub>10</sub> Reduction (kill)	53.30 – 61.56
2-log <sub>10</sub> Reduction (kill)	88.59 – 98.35
3-log <sub>10</sub> Reduction (kill)	179.43 – 217.47

## Species-Specific Pharmacokinetic Data

Successful regimen design requires integrating the PK/PD targets with species-specific pharmacokinetic parameters. The table below summarizes key PK data for **orbifloxacin** across different animals.

Species	Dose & Route	Cmax (mg/L)	Tmax (h)	AUC (mg·h/L)	Half-Life (h)	Bioavailability (%)	Reference
Mouse	2.5 mg/kg, IM	1.45 ± 0.21	0.25	-	1.36 ± 0.22	98.2 – 109	[1]
Dog	2.5 mg/kg, IV	-	-	-	4.23 ± 0.2	-	[3]
Dog	2.5 mg/kg, IM	-	1.15	-	3.95 ± 0.15	100.1 ± 4.76	[3]
Goat	2.5 mg/kg, IM	1.66 ± 0.14	0.87	-	-	105.01 ± 15.61	[4]
Mare	7.5 mg/kg, IG	2.41 ± 0.30	1.5	20.54 ± 1.70	9.06 ± 1.33	-	[5] [6]

## Experimental Protocols for PK/PD Analysis

To determine a customized dosing regimen, you can employ the following established experimental protocols.

### Protocol 1: In Vivo PK/PD Profiling in a Neutropenic Murine Thigh Infection Model

This model is robust for evaluating antibiotic efficacy independent of host immune responses [1] [2].

- **Animal Model Preparation:** Render mice neutropenic via intraperitoneal cyclophosphamide administration (150 mg/kg and 100 mg/kg, 4 days and 1 day pre-infection) [2].
- **Thigh Infection:** Inoculate both thighs of each mouse with ~10<sup>6</sup> CFU of the target bacterial strain (e.g., *S. aureus* ATCC 29213) in a logarithmic growth phase [1].

- **Dosing Regimen:** Initiate therapy 2 hours post-infection. Employ multiple dosing groups (e.g., 5-80 mg/kg) administered intramuscularly or subcutaneously over 24 hours to achieve a wide range of drug exposures [1] [2].
- **Sample Collection and Analysis:**
  - **Pharmacokinetics:** Collect blood plasma samples at serial time points post-dose. Quantify **orbifloxacin** concentrations using a validated HPLC method with fluorescence detection [1] [3].
  - **Pharmacodynamics:** Euthanize mice 24 hours post-infection. Excise and homogenize thighs for bacterial CFU enumeration [2].
- **PK/PD Integration and Modeling:**
  - Calculate the AUC<sub>24h</sub>/MIC ratio for each mouse.
  - Plot the change in bacterial density (log<sub>10</sub> CFU/thigh) against the AUC<sub>24h</sub>/MIC ratio.
  - Fit the data to a sigmoid E<sub>max</sub> model to determine the AUC<sub>24h</sub>/MIC targets for various levels of efficacy [1] [2].

## Protocol 2: In Vitro Susceptibility and Time-Kill Kinetics

These assays characterize the potency and dynamic killing activity of **orbifloxacin** [1].

- **MIC/MBC Determination:** Determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) using the standard broth microdilution method according to CLSI guidelines [1] [3].
- **Time-Kill Assay:**
  - Expose a standardized bacterial inoculum (~10<sup>5</sup> CFU/mL) to **orbifloxacin** at concentrations ranging from 0.25x to 32x MIC in Mueller-Hinton broth [1].
  - Incubate and remove samples at 0, 3, 6, 9, 12, and 24 hours for viable CFU counting.
  - **Orbifloxacin** typically exhibits concentration-dependent killing, with ≥3-log<sub>10</sub> reduction achievable within 9 hours at 16x MIC [1].

## Protocol 3: Post-Antibiotic Effect (PAE) and Sub-MIC Effect (PA-SME)

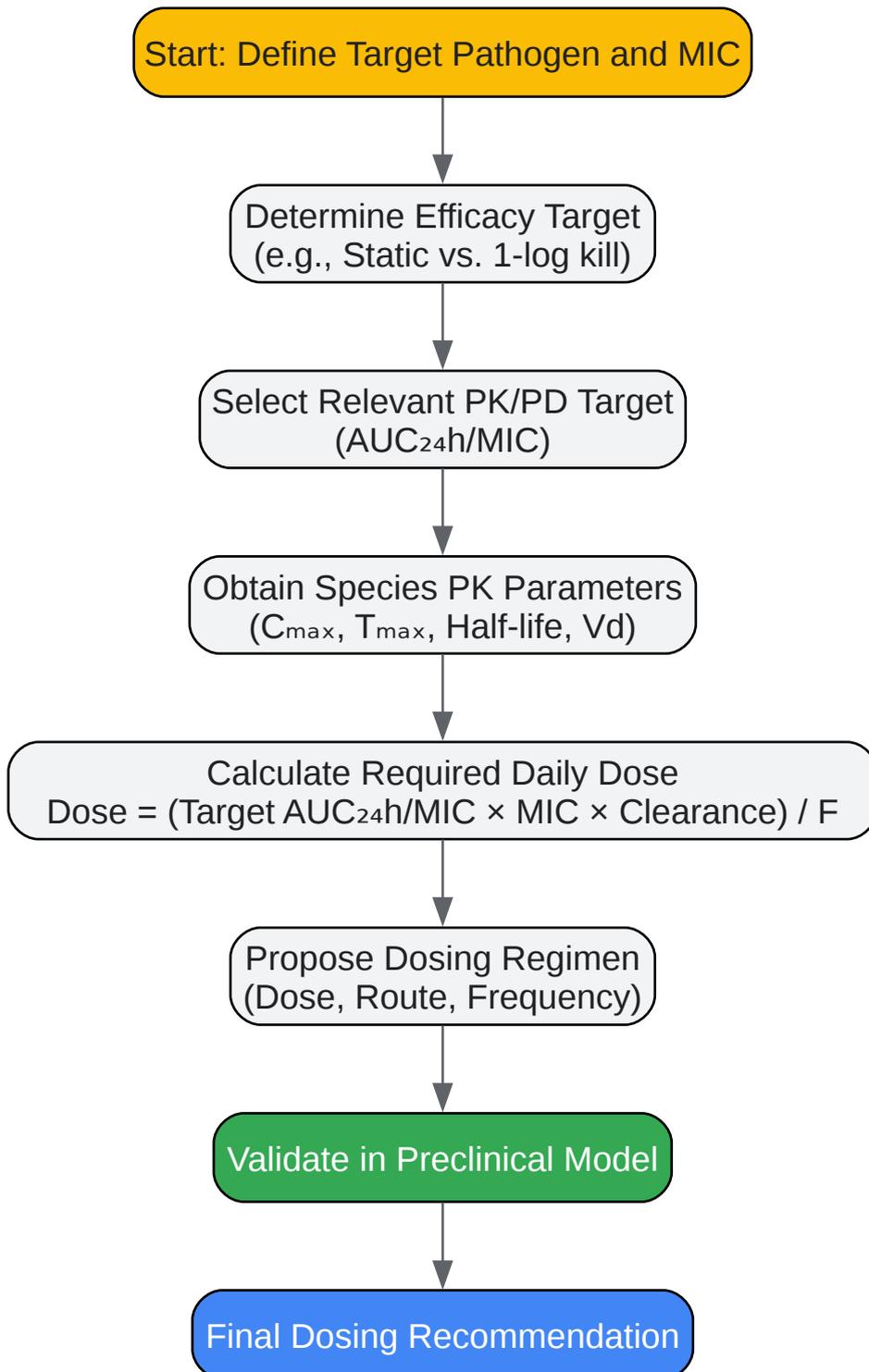
These factors influence dosing interval decisions [1].

- **PAE Determination:** Expose bacteria to **orbifloxacin** (e.g., 1x and 4x MIC) for 1-2 hours. Remove the drug by dilution and monitor the time for bacterial counts to increase by 1-log<sub>10</sub> compared to untreated controls. **Orbifloxacin** against *S. aureus* has a short PAE (0.12–2.45 h) [1].
- **PA-SME Determination:** After drug removal and washing, resuspend the bacteria in sub-inhibitory concentrations of **orbifloxacin** (0.1–0.3x MIC). The PA-SME is the total delay in regrowth minus the

PAE. **Orbifloxacin** can produce a longer PA-SME (2.13–5.29 h) [1].

## Dosing Regimen Calculation Workflow

The following diagram illustrates the logical workflow for translating experimental data into a proposed dosing regimen.



[Click to download full resolution via product page](#)

## Key Considerations for Regimen Optimization

- **Tissue Penetration:** **Orbifloxacin** distributes well into various tissues and fluids, including synovial fluid, peritoneal fluid, endometrium, and milk, often achieving concentrations close to or exceeding plasma levels [4] [5] [6]. This should be factored into expectations for efficacy at the infection site.
- **Safety and Tolerability:** Be mindful of species-specific contraindications. **Orbifloxacin** can cause cartilage damage in immature animals and may lower the seizure threshold. Use with caution in puppies, cats (due to ocular toxicity risk at high doses), and animals with a history of seizures [7] [8].
- **Drug Interactions:** Coadministration with cations (e.g., iron, zinc, magnesium, aluminum in supplements or sucralfate) can severely impair **orbifloxacin** absorption. Administer these products at least 2 hours apart [7] [8].

### **Need Custom Synthesis?**

Email: [info@smolecule.com](mailto:info@smolecule.com) or Request Quote Online.

## References

1. In vivo pharmacokinetic and pharmacodynamic profiles of ... [pmc.ncbi.nlm.nih.gov]
2. In vivo pharmacokinetic and pharmacodynamic profiles of ... [bmcvetres.biomedcentral.com]
3. Integration of Pharmacokinetic and Pharmacodynamic ... [pmc.ncbi.nlm.nih.gov]
4. Pharmacokinetics and Milk Penetration of Orbifloxacin After ... [sciencedirect.com]
5. Pharmacokinetics of Orbifloxacin and Its Concentration in ... [pubmed.ncbi.nlm.nih.gov]
6. Pharmacokinetics of orbifloxacin and its concentration in ... [pmc.ncbi.nlm.nih.gov]
7. Orbifloxacin (Orbax) for Pets in 2025 | Vet-Safe Antibiotic ... [askavet.com]
8. Orbifloxacin (Orbax) - Veterinary Partner - VIN [veterinarypartner.vin.com]

To cite this document: Smolecule. [Orbifloxacin dosing regimen calculation for specific species].

Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b538191#orbifloxacin-dosing-regimen-calculation-for-specific-species>]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)